![molecular formula C9H12F3N3O8 B562062 Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt CAS No. 1215514-50-3](/img/structure/B562062.png)
Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt
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Description
Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt is a chemical compound with the molecular formula C9H12F3N3O8 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt is represented by the molecular formula C9H12F3N3O8 . The molecular weight of the compound is 347.203.Physical And Chemical Properties Analysis
The physical and chemical properties of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt are not fully detailed in the search results. The molecular weight of the compound is 347.202 .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt” and its alternative name “Aminomalonic Acid Bis(2-aminoethanoic Acid)amide Trifluoroacetic Acid Salt”. However, the available information does not provide specific details on unique applications for this compound. The sources indicate that it is used for proteomics research and mention its molecular formula, but do not elaborate on particular fields of application .
properties
IUPAC Name |
2-[[2-amino-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6.C2HF3O2/c8-5(6(15)9-1-3(11)12)7(16)10-2-4(13)14;3-2(4,5)1(6)7/h5H,1-2,8H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSOBVFUZQLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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